molecular formula C14H18ClNO6 B14654543 5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate CAS No. 52063-37-3

5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate

Cat. No.: B14654543
CAS No.: 52063-37-3
M. Wt: 331.75 g/mol
InChI Key: AWBAJNSJLTYABH-UHFFFAOYSA-M
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Description

5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate is a chemical compound with a unique structure that includes an oxazolium ring substituted with ethyl, methyl, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate typically involves the reaction of 4-ethoxybenzaldehyde with ethylamine and methylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the formation of the oxazolium ring.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazolium derivatives.

    Reduction: Reduction reactions can lead to the formation of oxazoline derivatives.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolium and oxazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate exerts its effects involves interactions with specific molecular targets. The oxazolium ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
  • 5-(4-Chlorophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
  • 5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate

Uniqueness

5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.

Properties

CAS No.

52063-37-3

Molecular Formula

C14H18ClNO6

Molecular Weight

331.75 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C14H18NO2.ClHO4/c1-4-15-11(3)10-14(17-15)12-6-8-13(9-7-12)16-5-2;2-1(3,4)5/h6-10H,4-5H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

AWBAJNSJLTYABH-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C=C(O1)C2=CC=C(C=C2)OCC)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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